

A step-by-step guide for using JF526-Taxol in confocal microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JF526-Taxol (TFA)

Cat. No.: B15136786

Get Quote

A Step-by-Step Guide for Using JF526-Taxol in Confocal Microscopy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of JF526-Taxol, a fluorogenic microtubule probe, in confocal microscopy. These application notes are designed for researchers, scientists, and professionals in drug development who are interested in visualizing and analyzing microtubule dynamics in live and fixed cells.

Introduction

JF526-Taxol is a powerful tool for studying the microtubule cytoskeleton. It consists of the microtubule-stabilizing agent paclitaxel (Taxol) conjugated to the fluorogenic dye Janelia Fluor® 526 (JF526). A key advantage of JF526-Taxol is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its target, the tubulin protein within microtubules. This property allows for no-wash imaging experiments, simplifying workflows and reducing background noise for high-contrast visualization of microtubule structures in living cells.[1][2] JF526-Taxol is a green-fluorescent derivative suitable for various advanced microscopy techniques, including confocal and super-resolution microscopy.[3]

Mechanism of Action

Paclitaxel, the core component of JF526-Taxol, is a well-established antimitotic agent used in cancer chemotherapy.[4][5] Its mechanism of action involves binding to the β-tubulin subunit of microtubules.[6] This binding event stabilizes the microtubule polymer, preventing its depolymerization.[6][7] The stabilization of microtubules disrupts the dynamic instability required for normal cellular processes, particularly mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8] The covalent attachment of the JF526 fluorophore allows for the direct visualization of this interaction and its effects on the microtubule network.

Applications in Research and Drug Development

The unique properties of JF526-Taxol make it a valuable tool for a range of applications:

- Visualizing Microtubule Dynamics: Enables real-time imaging of microtubule organization and dynamics in live cells.
- Cancer Research: Facilitates the study of the effects of anti-cancer drugs on the microtubule cytoskeleton.[4][9]
- Drug Discovery: Can be used in high-content screening assays to identify new compounds that modulate microtubule stability.[10]
- Neuroscience: Allows for the detailed visualization of microtubule organization in neurons.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of JF526-Taxol:

Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	531 nm	
Emission Maximum (λem)	549 nm	
Molar Extinction Coefficient	118,000 M ⁻¹ cm ⁻¹	
Quantum Yield	0.87	
Recommended Working Concentration	100 nM - 1 μM (optimization required)	[2]
Recommended Incubation Time	30 - 60 minutes at 37°C	[11]
Molecular Weight	1507.42 g/mol	
Solubility	Soluble to 10 mM in DMSO	

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubules

This protocol describes the staining and imaging of microtubules in live cultured cells using JF526-Taxol.

Materials:

- JF526-Taxol
- Dimethyl sulfoxide (DMSO)
- Cell culture medium appropriate for the cell line
- Cultured cells seeded on imaging-compatible dishes (e.g., glass-bottom dishes)
- Confocal microscope with appropriate laser lines and filters

Procedure:

- Prepare a Stock Solution: Dissolve JF526-Taxol in DMSO to a final concentration of 1 mM.
 Store the stock solution in small aliquots at -20°C, protected from light.
- Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C) cell culture medium to the desired final working concentration. A starting concentration of 500 nM is recommended, but optimal concentration may vary depending on the cell type and experimental conditions.
- Cell Staining: Remove the culture medium from the cells and add the JF526-Taxol working solution.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
- Imaging: Mount the dish on the confocal microscope stage. Image the cells using an appropriate laser line for excitation (e.g., 532 nm) and a detector set to collect emitted light around 550 nm. Due to the fluorogenic nature of the probe, washing is not typically required.
 [11]

Protocol 2: Fixed-Cell Imaging of Microtubules

This protocol outlines the procedure for staining microtubules in fixed cells. Fixation can help preserve cellular structure for more detailed analysis.

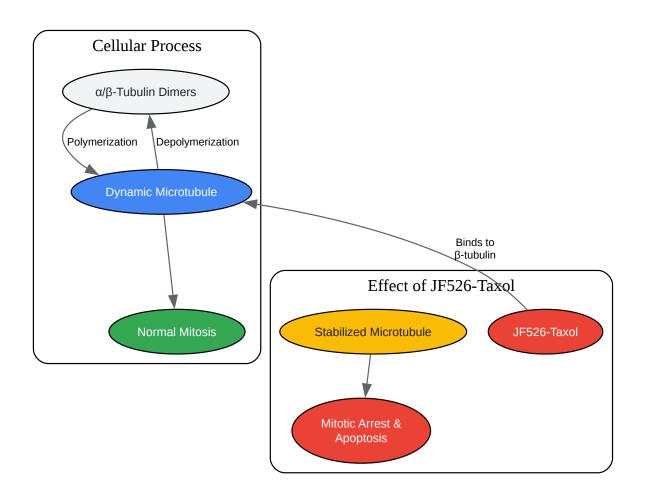
Materials:

- JF526-Taxol
- DMSO
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium
- Cultured cells seeded on coverslips

Confocal microscope

Procedure:

- Cell Fixation: Wash the cells briefly with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Staining: Prepare a working solution of JF526-Taxol in PBS (e.g., 500 nM). Add the working solution to the fixed and permeabilized cells.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Image the samples on a confocal microscope with the appropriate settings for JF526.


Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for live-cell imaging with JF526-Taxol.

Click to download full resolution via product page

Caption: Mechanism of action of JF526-Taxol on microtubules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microtubule Probes Products: R&D Systems [rndsystems.com]
- 4. Clinical development of Taxol PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol An NIH Success Story NCI [techtransfer.cancer.gov]
- 6. Taxol (paclitaxel): mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Paclitaxel StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent taxoid probes for microtubule research PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.tocris.com [resources.tocris.com]
- To cite this document: BenchChem. [A step-by-step guide for using JF526-Taxol in confocal microscopy.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136786#a-step-by-step-guide-for-using-jf526-taxol-in-confocal-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com